3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, also known as 3-DFPPA, is an organic compound with a wide range of uses in scientific research. It is a fluorinated carboxylic acid that is used as a building block in organic synthesis and has been used in a variety of applications in the fields of biochemistry, pharmacology, and material science.
Scientific Research Applications
Environmental Monitoring and Health Impact Studies
- Perfluorinated compounds, including those related to 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, have been used in various products, applications, and industrial processes. Studies like the one by Fromme et al. (2017) focus on quantifying the body burden of different perfluorinated substances in populations exposed via drinking water. The study also discusses the decline in concentration of these substances over time and their health implications, indicating a focus on environmental health and safety monitoring (Fromme, Wöckner, Roscher, & Völkel, 2017).
Neurological Research
- Certain piperidine derivatives are studied for their potential effects on neurological conditions or as part of neurological research. For example, Marenco et al. (2002) investigated L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a potential treatment for schizophrenia. Although the study's results were inconclusive for CX516 as a sole agent, it indicates the interest in such compounds in neuropharmacological research (Marenco et al., 2002).
Radiotracer Development for Clinical Research
- Compounds like 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), which have structural similarities to the queried compound, are used in developing radiotracers for clinical research. Brier et al. (2022) evaluated the safety, dosimetry, and characteristics of such a compound as a radiotracer targeting the sphingosine-1-phosphate receptor, demonstrating its application in studying inflammation and potentially other physiological or pathological processes (Brier et al., 2022).
Analyzing the Impact of Compounds on Hemodialysis
- Certain piperidine carboxylic acids, like MD 805, are studied for their effects on platelet activation in the hemodialysis circuit, as shown in research by Matsuo et al. (1986). These studies highlight the exploration of such compounds in medical applications related to blood coagulation and dialysis treatments (Matsuo, Nakao, Yamada, & Matsuo, 1986).
properties
IUPAC Name |
3-[4-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-10(11,12)8-2-5-13(6-3-8)7-4-9(14)15/h8H,2-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDPVCDAIABRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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